N-(2,5-difluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide
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Overview
Description
N-(2,5-difluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These reagents help in the selective introduction of fluorine atoms at specific positions on the aromatic rings.
Coupling Reactions: The final step involves coupling the triazolopyrimidine core with the fluorophenyl groups. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetamide groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the triazolopyrimidine core. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Formation of N-oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
N-(2,5-difluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool in biochemical research.
Medicine: Investigated for its potential therapeutic applications. The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The triazolopyrimidine core can interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-difluorophenyl)-2-{7-[(4-chlorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide
- N-(2,5-difluorophenyl)-2-{7-[(4-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide
- N-(2,5-difluorophenyl)-2-{7-[(4-nitrophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide
Uniqueness
The uniqueness of N-(2,5-difluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide lies in its specific arrangement of fluorine atoms and the triazolopyrimidine core
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N6O2/c20-11-1-4-13(5-2-11)23-16-7-8-27-18(25-16)26-28(19(27)30)10-17(29)24-15-9-12(21)3-6-14(15)22/h1-9H,10H2,(H,24,29)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHFTHCAWHPHMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=NN(C(=O)N3C=C2)CC(=O)NC4=C(C=CC(=C4)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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